
1-(2-Chloroethyl)-5-(thiophen-2-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-5-(thiophen-2-yl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a 2-chloroethyl group and a thiophen-2-yl group
Méthodes De Préparation
The synthesis of 1-(2-Chloroethyl)-5-(thiophen-2-yl)-1H-pyrazole typically involves the reaction of 2-chloroethyl hydrazine with thiophene-2-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or other purification techniques.
Analyse Des Réactions Chimiques
1-(2-Chloroethyl)-5-(thiophen-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to yield different substituted pyrazoles.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-5-(thiophen-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-5-(thiophen-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. The thiophen-2-yl group may contribute to the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)-5-(thiophen-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole: This compound has a similar structure but with the chloroethyl group at a different position on the pyrazole ring.
1-(2-Bromoethyl)-5-(thiophen-2-yl)-1H-pyrazole: This compound features a bromoethyl group instead of a chloroethyl group, which may affect its reactivity and biological activity.
1-(2-Chloroethyl)-5-(furan-2-yl)-1H-pyrazole: This compound has a furan-2-yl group instead of a thiophen-2-yl group, which can influence its chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9ClN2S |
|---|---|
Poids moléculaire |
212.70 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-5-thiophen-2-ylpyrazole |
InChI |
InChI=1S/C9H9ClN2S/c10-4-6-12-8(3-5-11-12)9-2-1-7-13-9/h1-3,5,7H,4,6H2 |
Clé InChI |
OZXNDEQZRVCIIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC=NN2CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


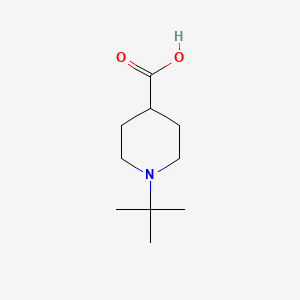
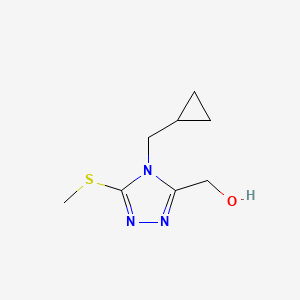

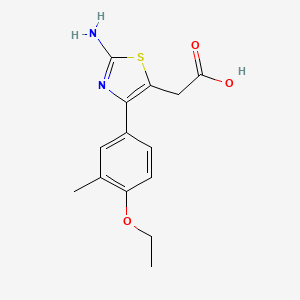
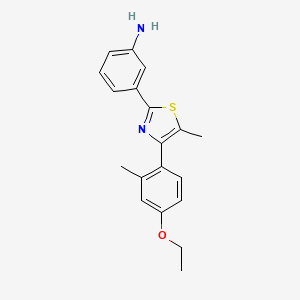
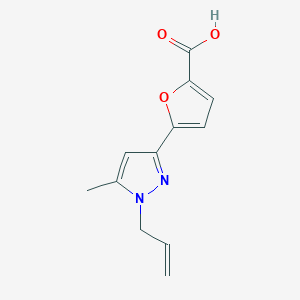

![(R)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11789420.png)
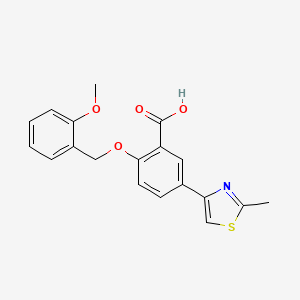
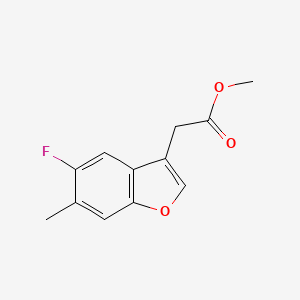
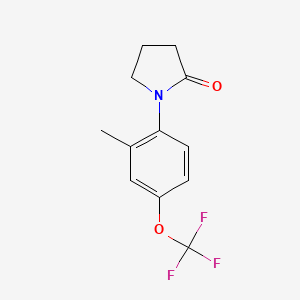


![Methyl 2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789445.png)
